molecular formula C22H16FN3O2 B11480284 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide

2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide

Cat. No.: B11480284
M. Wt: 373.4 g/mol
InChI Key: MCXVLLOVHVWNKL-UHFFFAOYSA-N
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Description

2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound with a unique structure that includes an indolizine ring, a fluorobenzoyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under controlled conditions. . The final step involves the coupling of the phenyl group to the indolizine core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide lies in its indolizine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-3-(4-fluorobenzoyl)-N-phenylindolizine-1-carboxamide

InChI

InChI=1S/C22H16FN3O2/c23-15-11-9-14(10-12-15)21(27)20-19(24)18(17-8-4-5-13-26(17)20)22(28)25-16-6-2-1-3-7-16/h1-13H,24H2,(H,25,28)

InChI Key

MCXVLLOVHVWNKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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